molecular formula C13H15NOS2 B2889493 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide CAS No. 2379983-83-0

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide

Cat. No.: B2889493
CAS No.: 2379983-83-0
M. Wt: 265.39
InChI Key: SWQFTZTYSQWJDJ-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide is an organic compound with the molecular formula C13H15NOS2. This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide typically involves the coupling of thiophene derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    2-Methylthiophene: A methyl-substituted thiophene derivative.

    N-Methylthiophene: A thiophene derivative with a methyl group on the nitrogen atom.

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both thiophene rings and an amide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-9(2)13(15)14-6-12-5-11(8-17-12)10-3-4-16-7-10/h3-5,7-9H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQFTZTYSQWJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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